molecular formula C15H21NO6 B8104089 Mal-PEG4-Propargyl

Mal-PEG4-Propargyl

Cat. No.: B8104089
M. Wt: 311.33 g/mol
InChI Key: HNIXCHONNFMINC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG4-Propargyl is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol (PEG) units with propargyl and maleimide groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mal-PEG4-Propargyl exerts its effects through its functional groups:

These reactions allow this compound to serve as a versatile linker in various applications, facilitating the targeted degradation of proteins and the conjugation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG4-Propargyl is unique due to its dual functional groups (alkyne and maleimide), which allow it to participate in both CuAAC and thiol-maleimide reactions. This versatility makes it a valuable tool in the synthesis of PROTACs and other bioconjugates .

Properties

IUPAC Name

1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIXCHONNFMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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